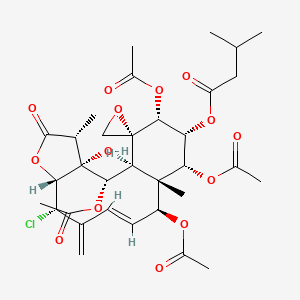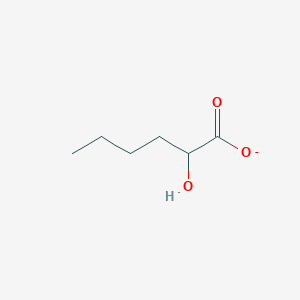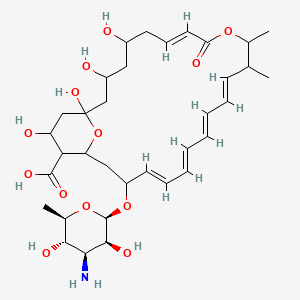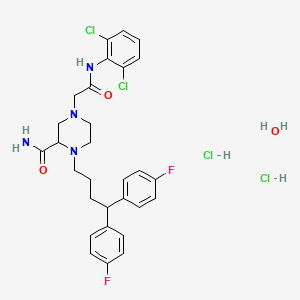
Mioflazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mioflazine hydrochloride is a nucleoside transport inhibitor that has been studied for its potential therapeutic applications, particularly in the treatment of sleep disorders and ischemic damage . It functions by inhibiting the uptake of nucleosides, which are essential components in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mioflazine hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The detailed synthetic route and reaction conditions are proprietary and not widely published. general methods for preparing similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through crystallization or chromatography to achieve the desired pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions
Mioflazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or hydrazones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a nucleoside transport inhibitor in biochemical assays.
Biology: Studied for its effects on cellular processes and nucleoside transport.
Medicine: Investigated for its potential to protect against ischemic damage and improve sleep disorders
Industry: Utilized in research and development for new therapeutic agents.
Mechanism of Action
Mioflazine hydrochloride exerts its effects by inhibiting the uptake of nucleosides, which are essential for various cellular processes. This inhibition affects the availability of nucleosides for DNA and RNA synthesis, thereby influencing cell proliferation and function. The molecular targets include nucleoside transporters, and the pathways involved are related to nucleoside metabolism and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Dilazep: Another nucleoside transport inhibitor with similar applications.
Hydralazine: Although primarily a vasodilator, it shares some structural similarities with mioflazine.
Hydroxyzine: An antihistamine that is often confused with hydralazine due to similar naming.
Uniqueness
Mioflazine hydrochloride is unique in its specific inhibition of nucleoside transport, making it particularly valuable in research related to nucleoside metabolism and potential therapeutic applications for sleep disorders and ischemic damage .
Properties
CAS No. |
79467-24-6 |
|---|---|
Molecular Formula |
C29H34Cl4F2N4O3 |
Molecular Weight |
666.4 g/mol |
IUPAC Name |
1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C29H30Cl2F2N4O2.2ClH.H2O/c30-24-4-1-5-25(31)28(24)35-27(38)18-36-15-16-37(26(17-36)29(34)39)14-2-3-23(19-6-10-21(32)11-7-19)20-8-12-22(33)13-9-20;;;/h1,4-13,23,26H,2-3,14-18H2,(H2,34,39)(H,35,38);2*1H;1H2 |
InChI Key |
CAEGSEJNBXUDOD-UHFFFAOYSA-N |
SMILES |
C1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.O.Cl.Cl |
Canonical SMILES |
C1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.O.Cl.Cl |
Synonyms |
mioflazine R 51 469 R 51469 R-51469 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

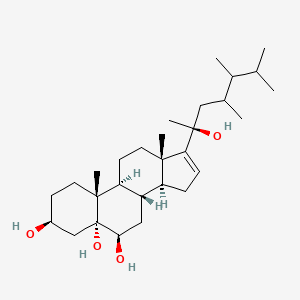
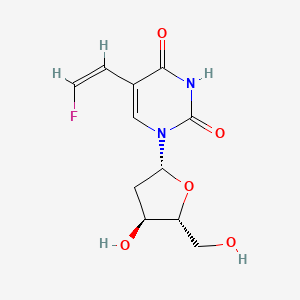
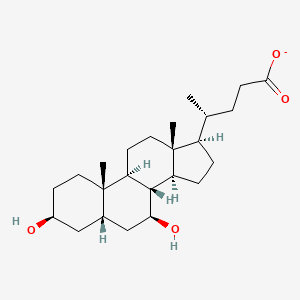
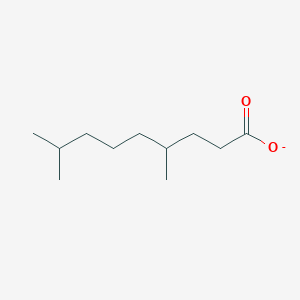
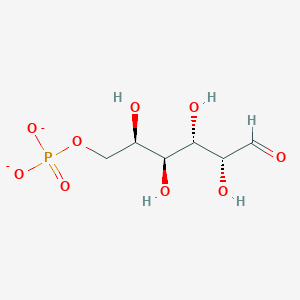
![[(8R,9S,10S,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-methyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate](/img/structure/B1259503.png)

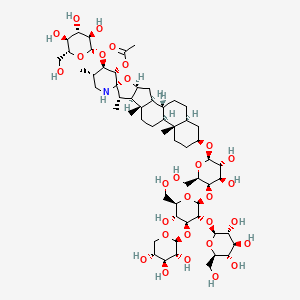
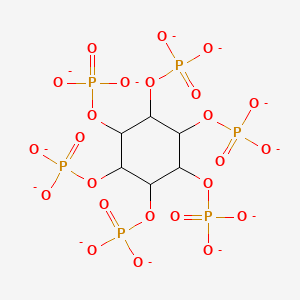
![1-[(8E)-9-(3,4-methylenedioxyphenyl)-8-nonenoyl]pyrrolidine](/img/structure/B1259509.png)
